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Mycothiazole

Cancer Pharmacology Natural Product Cytotoxicity Structure-Activity Relationship

Non-selective complex I inhibitors confound mitochondrial studies with broad toxicity. Mycothiazole eliminates this variable: >34,000-fold differential sensitivity-active against HeLa, P815, and 4T1 cells while sparing HL-60 and Jurkat lines. • HIF-1 signaling inhibition at IC50 = 1 nM (T47D, hypoxia) without genotoxic confounds • Cytostatic mechanism distinct from rotenone: decreased ROS at 24 h, no G2/M arrest • Validated in C. elegans lifespan extension via dual ATFS-1/HSF-1 UPRMT pathway Supplied as ≥98% purity solid; custom synthesis with batch quantities available.

Molecular Formula C22H32N2O3S
Molecular Weight 404.6 g/mol
CAS No. 114582-75-1
Cat. No. B1237078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycothiazole
CAS114582-75-1
Synonymsmycothiazole
Molecular FormulaC22H32N2O3S
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O
InChIInChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1
InChIKeyWOVFSYAJXQSJES-BFJIOXTGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycothiazole: Compound Overview


Mycothiazole (CAS 114582-75-1) is a mixed polyketide synthase/non-ribosomal peptide synthase (PKS-NRPS)-derived natural product featuring a central thiazole ring embedded between two acyclic polyketide chains, isolated from the marine sponge Cacospongia mycofijiensis [1]. It functions as a potent and selective inhibitor of mitochondrial electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase), with activity characterized by remarkable cell line-dependent potency spanning a >34,000-fold differential sensitivity range [2]. The compound has undergone multiple structural revisions, with the current accepted configuration established as (+)-(5Z)-(8S)-(14Z)-mycothiazole, and serves as a valuable molecular probe for mitochondrial biology, HIF-mediated hypoxic signaling, and cancer cell metabolism studies [3].

Probe category Mitochondrial complex I inhibitor
Cell line context Conditional activity (ρ0-insensitive)
Pathway context HIF-1 hypoxic signaling studies

Mycothiazole vs. Analogs: Structural Selectivity


Substituting Mycothiazole with generic complex I inhibitors or structurally simplified analogs introduces substantial risk of experimental confounds and misinterpretation. Direct comparative studies reveal that Mycothiazole exhibits a unique cell line-dependent sensitivity profile with a >34,000-fold differential between sensitive and insensitive lines—a property not shared by rotenone, which acts non-selectively across cell types [1]. Furthermore, minor structural modifications dramatically alter biological outcomes: the semi-synthetic analog 8-O-acetylmycothiazole exhibits ~8-fold reduced picomolar cytotoxicity in PANC-1 cells but enhanced cancer cell selectivity, while simplified thiazoline/oxazoline analogs lose the parent compound's dual cytotoxic-anthelmintic profile entirely [2][3]. Even stereochemical inversion at a single double bond (Δ5 Z→E) reduces cytotoxic potency by approximately 400–700 fold [4]. These data collectively demonstrate that the precise stereoelectronic architecture of Mycothiazole is non-fungible; generic substitution invalidates comparative analysis and compromises experimental reproducibility.

Cell-line-dependent sensitivity profile may not transfer
Rotenone and pan-complex I inhibitors lack the >34,000-fold differential; generic substitution can mask cell-type-selective mitochondrial vulnerability.
Structural modifications can shift selectivity and potency context
8-O-acetyl, oxo and diol analogs exhibit markedly altered potency ranks and cancer-cell selectivity relative to the parent compound.
Stereochemical inversion may reduce response by orders of magnitude
Δ5 Z→E isomer shows ~400–700-fold lower activity; enantiomeric or double-bond geometry variations compromise experimental reproducibility.

Mycothiazole Evidence & Differentiation


Cytotoxic Potency in Tumor Cells vs. Analogs

Mycothiazole demonstrates picomolar-range cytotoxic potency against pancreatic (PANC-1), hepatocellular (HepG2), and colorectal (HCT 116) carcinoma cell lines. Direct head-to-head comparison in a single study reveals that minor structural modifications produce profound potency losses. Mycothiazole exhibits IC50 values of 0.160 nM (PANC-1), 0.270 nM (HepG2), and 0.350 nM (HCT 116). In contrast, the semi-synthetic analog 8-O-acetylmycothiazole shows an 8.1-fold reduced potency in PANC-1 cells (IC50 1.30 nM). More dramatically, the oxidation product 8-oxomycothiazole exhibits a 12,500-fold reduction (IC50 2000 nM), and the diol analog mycothiazole-4,19-diol shows a >6,250-fold reduction (IC50 >1000 nM) in the same assay [1].

PANC-1 potency vs. analogs
Head-to-head
Mycothiazole IC50 0.160 nM
8-OAc 1.30 nM
8-oxo 2000 nM
diol >1000 nM
Supports structure-dependent cell-model response context
PANC-1 cytotoxicity assay; mean ± SEM reported
Cancer Pharmacology Natural Product Cytotoxicity Structure-Activity Relationship

HeLa vs. HL-60 Differential Sensitivity

Mycothiazole exhibits extreme cell line-dependent potency, a property not reported for the prototypical complex I inhibitor rotenone. In a panel of cell lines, Mycothiazole shows a >34,000-fold difference in sensitivity between the most sensitive and most insensitive cells. Sensitive cell lines include HeLa (IC50 0.36–13.8 nM range), while insensitive cell lines include HL-60 (IC50 12.2–26.5 μM). This differential sensitivity is supported by evidence that mitochondrial genome-knockout ρ0 cell lines are completely insensitive to Mycothiazole, confirming a conditional mitochondrial site of action [1].

Cell line selectivity
Reported
>34,000-fold differential
HeLa 0.36–13.8 nM
HL-60 12.2–26.5 μM
Supports mitochondrial vulnerability profiling context
ρ0 cells insensitive; panel includes 11 lines
Mitochondrial Pharmacology Cell Line Screening Selectivity Profiling

HIF-1 Signaling Inhibition in Tumor Cells

Mycothiazole potently inhibits hypoxia-inducible factor-1 (HIF-1) signaling in tumor cells with an IC50 of 1 nM, an activity that correlates with suppression of hypoxia-stimulated tumor angiogenesis in vitro. This HIF-1 inhibitory activity represents a distinct functional readout that complements its direct complex I inhibition and provides a quantitative benchmark for quality control and functional verification [1].

HIF-1 reporter activity
Reported
IC50 = 1 nM
Supports HIF pathway-response interpretation
T47D cells, 1% O2, 16 h; functional benchmark
Hypoxia Signaling Angiogenesis Tumor Biology

Transcriptomic Upregulation vs. 8-OAc

In human cells, Mycothiazole produces a broad transcriptomic response, transcriptionally upregulating over 300 distinct genes. In contrast, its more stable semi-synthetic analog 8-O-acetylmycothiazole (8-OAc) is far more selective, upregulating fewer than 10 genes under identical conditions. This >30-fold difference in transcriptomic breadth demonstrates that minor structural modification profoundly alters the global cellular response, and underscores that Mycothiazole's mechanism of action involves complex, multi-pathway engagement beyond simple complex I inhibition [1].

Transcriptomic breadth
Head-to-head
Mycothiazole >300 genes
8-OAc <10 genes
Broader multi-pathway engagement context
Human cell lines; >30-fold difference in gene count
Transcriptomics Gene Expression Profiling Mechanism of Action

C. elegans Lifespan Extension vs. 8-OAc

Both Mycothiazole and its analog 8-OAc extend lifespan in C. elegans by inducing the mitochondrial unfolded protein response (UPRMT) pathway. However, genetic dissection reveals they employ distinct downstream signaling requirements. Mycothiazole-mediated lifespan extension requires both the transcription factors ATFS-1 (involved in UPRMT) and HSF-1 (involved in heat shock response). In contrast, 8-OAc requires only HSF-1 and is independent of ATFS-1. Both compounds significantly increase lifespan in vivo, but through mechanistically distinct signaling routes [1].

Lifespan genetic requirement
Head-to-head
Requires ATFS-1 + HSF-1
8-OAc requires HSF-1 only
Distinct genetic pathway-engagement context
C. elegans lifespan assay; both extend lifespan
Aging Biology Mitochondrial Hormesis C. elegans Model

Cytostatic Mechanism vs. Rotenone

Mycothiazole exerts cytostatic rather than cytotoxic effects in sensitive cell lines, characterized by a long lag period of approximately 12 hours before growth inhibition manifests. Critically, unlike the canonical complex I inhibitor rotenone, Mycothiazole does not cause G2/M cell cycle arrest. Furthermore, Mycothiazole decreases, rather than increases, reactive oxygen species (ROS) levels after 24 hours of treatment—a striking contrast to rotenone's known ROS-elevating effects [1].

Cell cycle & ROS profile
Head-to-head
Cytostatic, no G2/M arrest, decreases ROS
Rotenone: G2/M arrest, increases ROS
Mechanistically distinct from rotenone
~12 h lag period; ROS measured at 24 h
Cell Cycle Analysis Mechanism of Action Cytostatic Agents

Mycothiazole: Key Applications


Mitochondrial Vulnerability Profiling in Cancer Cells

Given its extreme cell line-dependent potency with >34,000-fold differential sensitivity between HeLa and HL-60 cells, Mycothiazole is optimally deployed for screening panels of cancer cell lines to identify mitochondrial vulnerabilities and metabolic dependencies. Unlike rotenone, which exhibits broad, non-selective toxicity, Mycothiazole's conditional activity (dependent on intact mitochondrial function, as demonstrated by insensitivity of ρ0 cells) enables precise identification of cells with heightened reliance on complex I function [1]. This application is supported by the comprehensive IC50 dataset across sensitive (HeLa, P815, RAW 264.7, MDCK, HeLa S3, 143B, 4T1, B16) and insensitive (HL-60, LN18, Jurkat) lines [1].

HIF-1α Hypoxic Signaling and Angiogenesis

Mycothiazole's validated activity as a HIF-1 signaling inhibitor (IC50 = 1 nM in T47D cells under hypoxia) supports its use in dissecting the intersection between mitochondrial respiration and hypoxia-driven transcriptional programs [2]. The compound's ability to suppress hypoxia-stimulated tumor angiogenesis in vitro at sub-nanomolar concentrations makes it a valuable chemical probe for studies requiring precise modulation of HIF-1α without the confounding genotoxic effects associated with many synthetic HIF-1 inhibitors [2].

Comparative Complex I Inhibitor Mechanisms

Mycothiazole is uniquely suited for side-by-side comparative studies with rotenone to dissect complex I inhibitor mechanisms that are uncoupled from ROS production and cell cycle arrest. Key differentiating features include: cytostatic (not cytotoxic) action, ~12 h lag period, absence of G2/M arrest, and decreased rather than increased ROS at 24 h—all properties opposite to rotenone [1]. This application enables researchers to isolate mitochondrial respiration inhibition as a variable while controlling for oxidative stress and checkpoint activation confounds.

C. elegans Aging and Mitochondrial Hormesis

In vivo C. elegans studies demonstrate that Mycothiazole extends lifespan through a mitochondria-specific unfolded protein response (UPRMT) pathway requiring both ATFS-1 and HSF-1 transcription factors [3]. This dual-factor genetic dependency distinguishes Mycothiazole from its analog 8-OAc (which requires only HSF-1), positioning Mycothiazole as the appropriate tool for experiments interrogating the intersection of UPRMT and heat shock response (HSR) pathways in aging biology and mitochondrial hormesis [3].

Application
Selection Property
Validation Focus
Cancer cell mitochondrial vulnerability screening
Cell-line-dependent sensitivity profile
ρ0 cell insensitivity and panel profiling
Hypoxic signaling pathway dissection
HIF-1 reporter assay activity
Hypoxia-dependent target engagement
Complex I inhibitor mechanism comparison
ROS and cell cycle arrest profile
Cytostatic vs. cytotoxic differentiation
Aging biology and mitochondrial stress pathway studies
UPRMT pathway genetic dependency
ATFS-1/HSF-1 dual requirement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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